![molecular formula C15H11FN2OS B2377588 N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzenecarboxamide CAS No. 306980-86-9](/img/structure/B2377588.png)

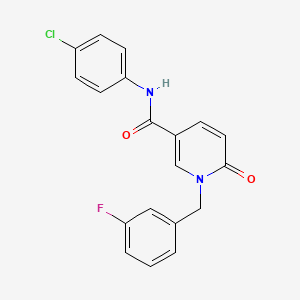

N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzenecarboxamide, also known as MRTX849, is a small molecule inhibitor that targets KRAS G12C, a mutation found in various cancers. KRAS G12C is a commonly mutated form of the KRAS gene, which is responsible for cell growth and division. The mutation causes the KRAS protein to be constantly active, leading to uncontrolled cell growth and cancer development. MRTX849 works by binding to the KRAS G12C protein, inhibiting its activity and potentially stopping cancer growth.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Discovery

The 1,3,4-thiadiazole nucleus, present in this compound, has been a focus of intense investigation due to its diverse pharmacological activities. These include fungicidal, insecticidal, bactericidal, herbicidal, anti-tumor, antituberculosis, and anti-inflammatory properties . Researchers have explored derivatives of 1,3,4-thiadiazole compounds for potential drug candidates. The compound’s N–C–S linkage contributes to its biological activity.

Schiff Base Chemistry

Organic compounds containing Schiff bases are of increasing interest in medicinal chemistry. Schiff bases exhibit various biological properties, such as antifungal, antibacterial, antiparasitic, anti-inflammatory, analgesic, and antitumoral activities . The compound’s structure includes a Schiff base moiety, which makes it relevant in this context.

Microwave-Assisted Synthesis

The rapid and efficient microwave-assisted synthesis method for preparing 1,3,4-thiadiazole Schiff base derivatives has advantages over conventional heating methods. It reduces reaction times significantly, from days or hours to minutes or even seconds. Researchers have used this technique to synthesize compounds like N-(substituted benzylidene)-5-(substituted phenyl)-1,3,4-thiadiazol-2-amine .

Cyanoacetamide Derivatives

Cyanoacetamide derivatives, including the compound , play a role in building various organic heterocycles. Their synthetic utility contributes to the development of potential chemotherapeutic agents .

Thiophene Derivatives

Thiophene derivatives, which share some structural features with the compound, have therapeutic importance. They exhibit antimicrobial, analgesic, anti-inflammatory, antihypertensive, and antitumor activities. Additionally, thiophenes find applications in material science, such as in the fabrication of light-emitting diodes .

Propriétés

IUPAC Name |

N-(3-cyano-4-methylsulfanylphenyl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS/c1-20-14-7-6-13(8-11(14)9-17)18-15(19)10-2-4-12(16)5-3-10/h2-8H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZHOHJJYRNIGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzenecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[(2-ethoxyacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2377505.png)

![tert-Butyl 3-[(2-phenylethyl)amino]propanoate](/img/structure/B2377507.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2377508.png)

![tert-butyl 4-(hydroxymethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2377509.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,2-dimethylcyclopentyl)amino]acetamide](/img/structure/B2377510.png)

![1-[4-(3-Chlorophenyl)piperazino]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2377513.png)

![methyl 2-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2377519.png)

![2-(4-methylphenyl)-N-{[(2S)-oxolan-2-yl]methyl}acetamide](/img/structure/B2377522.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B2377524.png)

![N'-[[4-(Furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2377528.png)